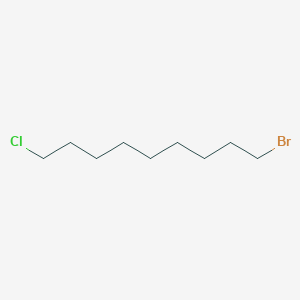

1-Bromo-9-chlorononane

Description

Contextualization within Organohalogen Compounds

Organohalogen compounds are a diverse class of organic molecules that contain at least one halogen atom—fluorine, chlorine, bromine, or iodine—covalently bonded to a carbon atom. britannica.comscienceinfo.com These compounds can be categorized based on the nature of the carbon atom to which the halogen is attached, such as alkyl, vinylic, aryl, and acyl halides. britannica.com 1-Bromo-9-chlorononane falls under the category of alkyl halides, specifically a dihaloalkane, as it contains two halogen atoms on a nonane (B91170) (nine-carbon) alkane chain. iitk.ac.innih.gov

The properties and reactivity of organohalogen compounds are significantly influenced by the type of halogen and the structure of the carbon framework. britannica.com The electronegativity of halogens decreases down the group from fluorine to iodine, which in turn affects the polarity of the carbon-halogen bond. scienceinfo.com The carbon-halogen bond strength also varies, with the C-F bond being the strongest and the C-I bond the weakest. This trend in bond strength generally dictates the reactivity, with iodoalkanes being the most reactive and fluoroalkanes the least. simply.science In the case of this compound, the presence of both a bromine and a chlorine atom at the terminal positions of the nonane chain provides two distinct reactive sites for chemical transformations.

Significance of Terminal Dihaloalkanes in Synthetic Chemistry and Environmental Science

Terminal dihaloalkanes, such as this compound, are valuable building blocks in organic synthesis. The two halogen atoms at the ends of the carbon chain can undergo various nucleophilic substitution and elimination reactions, allowing for the construction of more complex molecules. quizgecko.comsmolecule.com For instance, they can be used to synthesize cyclic compounds, polymers, and other bifunctional molecules through reactions with various nucleophiles. researchgate.net The differential reactivity of the two different halogens in a compound like this compound can be exploited for selective functionalization at one end of the molecule while leaving the other end intact for subsequent reactions.

From an environmental perspective, the impact of organohalogen compounds is a significant area of study. While many naturally occurring organohalogens exist, synthetic organohalogens have raised environmental concerns. scienceinfo.com Some haloalkanes, particularly chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), have been implicated in the depletion of the stratospheric ozone layer. thesciencehive.co.ukstudyrocket.co.uk These stable compounds can diffuse into the upper atmosphere where they are broken down by ultraviolet radiation, releasing halogen radicals that catalytically destroy ozone molecules. studyrocket.co.uk This has led to international agreements like the Montreal Protocol to phase out the production and use of many ozone-depleting substances. studyrocket.co.ukstudymind.co.uk While the specific environmental impact of this compound is not extensively documented in the provided search results, the general concerns surrounding halogenated hydrocarbons highlight the importance of understanding their environmental fate and persistence.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the following table, based on computed data from PubChem. nih.gov

| Property | Value |

| Molecular Formula | C9H18BrCl |

| Molecular Weight | 241.59 g/mol |

| IUPAC Name | This compound |

| CAS Number | 90674-69-4 |

| Canonical SMILES | C(CCCCCl)CCCCBr |

| InChI | InChI=1S/C9H18BrCl/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |

| InChIKey | GRPYAHAFRYQIEX-UHFFFAOYSA-N |

| XLogP3 | 4.6 |

| Heavy Atom Count | 11 |

| Rotatable Bond Count | 8 |

This data is computationally generated and provided for informational purposes. nih.gov

Synthesis and Reactions

The synthesis of this compound can be conceptually approached through several general methods applicable to haloalkanes, although specific literature detailing its synthesis was not found in the initial search. These methods often involve the halogenation of alkanes or the conversion of other functional groups. For instance, starting from nonane, a controlled halogenation could potentially introduce bromine and chlorine atoms. smolecule.com More commonly, dihaloalkanes are synthesized from diols or by ring-opening reactions of cyclic ethers followed by halogenation.

Terminal dihaloalkanes like this compound are versatile substrates for a variety of organic reactions. The carbon-halogen bonds are polar, with the carbon atoms bearing a partial positive charge, making them susceptible to attack by nucleophiles. sydney.edu.au

Key reactions include:

Nucleophilic Substitution: The bromine or chlorine atoms can be displaced by a wide range of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, to form new carbon-heteroatom bonds. The bromo group is generally a better leaving group than the chloro group, allowing for selective reactions. smolecule.com

Elimination Reactions: Treatment with a strong base can lead to the elimination of hydrogen halides (HBr or HCl) to form alkenes. quizgecko.com In the case of dihaloalkanes, double elimination can be a route to alkynes. libretexts.orglibretexts.org

Formation of Organometallic Reagents: Alkyl halides react with certain metals, such as magnesium in ether, to form Grignard reagents. sydney.edu.au The differential reactivity of the C-Br and C-Cl bonds could potentially allow for the selective formation of a Grignard reagent at the bromine-bearing carbon.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-9-chlorononane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrCl/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPYAHAFRYQIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCl)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1 Bromo 9 Chlorononane

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. For 1-bromo-9-chlorononane, these reactions can occur at either the carbon atom bonded to bromine (C1) or the carbon atom bonded to chlorine (C9). The mechanism of these substitutions, whether unimolecular (SN1) or bimolecular (SN2), is dictated by several factors including the nature of the substrate, the nucleophile, the leaving group, and the solvent. unacademy.com

Differential Reactivity of Bromine versus Chlorine Substituents

A key aspect of the reactivity of 1-bromo-9-chloronane is the differential reactivity of the bromine and chlorine substituents. This difference is primarily governed by the leaving group ability of the halide ions. In general, a better leaving group is a weaker base. When comparing the halide ions, iodide is the best leaving group, followed by bromide, chloride, and then fluoride. masterorganicchemistry.comreddit.com This trend is attributed to the increasing stability of the halide anion with increasing size and polarizability. studentdoctor.net

Therefore, the bromide ion is a better leaving group than the chloride ion. reddit.com This means that the C-Br bond is more susceptible to nucleophilic attack than the C-Cl bond. In both SN1 and SN2 reactions, the rate of reaction is influenced by the ability of the leaving group to depart.

In an SN2 reaction , the nucleophile attacks the carbon atom and displaces the leaving group in a single, concerted step. byjus.com The transition state involves the partial formation of the new bond and partial breaking of the old bond. A better leaving group stabilizes this transition state, thus increasing the reaction rate. aakash.ac.in

In an SN1 reaction , the rate-determining step is the formation of a carbocation intermediate through the departure of the leaving group. byjus.com A better leaving group facilitates this step, leading to a faster reaction. aakash.ac.in

Consequently, nucleophilic substitution reactions on this compound are expected to occur preferentially at the C1 position, leading to the displacement of the bromide ion.

Table 1: Comparison of Halide Leaving Group Ability

| Halide Ion | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Good |

| Cl⁻ | HCl | ~ -7 | Moderate |

| F⁻ | HF | ~ 3.2 | Poor |

This table presents generally accepted trends in leaving group ability based on the acidity of the conjugate acid.

Intramolecular Cyclization Pathways

The presence of two reactive sites at the ends of a nine-carbon chain in this compound introduces the possibility of intramolecular reactions. If a molecule contains both a nucleophile and a leaving group, an intramolecular nucleophilic substitution can occur, leading to the formation of a cyclic product.

In the case of this compound, treatment with a nucleophile could, in principle, lead to a monosubstituted intermediate which then undergoes an intramolecular cyclization. For example, reaction with a nucleophile that can subsequently act as an internal nucleophile could lead to the formation of a ten-membered ring. However, the formation of large rings (8-12 members) through intramolecular cyclization is often entropically and enthalpically disfavored. The long chain has many conformations, and the probability of the two ends encountering each other to react is low (unfavorable entropy). Additionally, ten-membered rings can have significant transannular strain (unfavorable enthalpy). While not impossible, these factors make intramolecular cyclization a less probable pathway compared to intermolecular reactions, especially at higher concentrations of the external nucleophile.

Kinetic and Thermodynamic Aspects of Substitution

The kinetics of nucleophilic substitution reactions of 1-bromo-9-chloronane will depend on the chosen reaction conditions.

SN2 kinetics: If the reaction is performed with a strong, unhindered nucleophile in a polar aprotic solvent, an SN2 mechanism is likely to be favored. The rate of the reaction would be second order, depending on the concentrations of both this compound and the nucleophile. libretexts.org The rate expression would be: Rate = k[C₉H₁₈BrCl][Nu⁻].

SN1 kinetics: If the reaction is carried out in a polar protic solvent with a weak nucleophile, an SN1 mechanism might be possible, particularly at the secondary carbon if rearrangements were to occur, although this is unlikely for a primary halide. The rate of an SN1 reaction is first order and depends only on the concentration of the substrate. libretexts.org The rate expression would be: Rate = k[C₉H₁₈BrCl].

Thermodynamically, the equilibrium of a nucleophilic substitution reaction is determined by the relative bond strengths of the bond being broken and the bond being formed, as well as the stability of the leaving group and the nucleophile. In general, reactions that form a stronger bond and release a more stable leaving group are thermodynamically favored.

Elimination Reactions (E1 and E2)

In addition to substitution, haloalkanes can undergo elimination reactions, where a molecule of hydrogen halide is removed to form an alkene. These reactions are favored by the use of a strong base, particularly at higher temperatures. byjus.com

Formation of Unsaturated Products

For this compound, elimination can occur at either end of the molecule.

Elimination involving the bromine at C1 would require the removal of a proton from C2, leading to the formation of 9-chloro-1-nonene .

Elimination involving the chlorine at C9 would require the removal of a proton from C8, leading to the formation of 1-bromo-8-nonene .

The mechanism of elimination can be either bimolecular (E2) or unimolecular (E1). pharmaguideline.com

The E2 mechanism is a concerted, one-step process where the base removes a proton and the leaving group departs simultaneously. This pathway is favored by strong, bulky bases. chemistrysteps.com

The E1 mechanism is a two-step process that begins with the formation of a carbocation, which is then deprotonated by a base. This pathway is favored by weak bases and polar protic solvents and competes with SN1 reactions. chemistrysteps.com

Given that both halogens are on primary carbons, the E2 mechanism is generally more likely than the E1 mechanism, as primary carbocations are highly unstable. chemistrysteps.com

Reactions with Reducing Agents

The reduction of this compound can be achieved through several methods, primarily involving hydride reagents or catalytic hydrogenation. The outcome of the reduction is dependent on the choice of reducing agent and the reaction conditions.

One of the most common and potent reducing agents for haloalkanes is lithium aluminum hydride (LiAlH4). slideshare.netmasterorganicchemistry.com This reagent is a source of hydride ions (H⁻) and readily displaces halide ions in an SN2 reaction. Given the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, selective reduction is possible. By carefully controlling the stoichiometry of the reducing agent, it is plausible to achieve the selective reduction of the bromide to yield 9-chlorononane. However, with an excess of LiAlH4, both halogens can be replaced by hydrogen, leading to the formation of nonane (B91170).

Catalytic hydrogenation is another method for the reduction of haloalkanes. acs.orglibretexts.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction proceeds via the oxidative addition of the carbon-halogen bond to the metal surface, followed by hydrogenolysis. Similar to reductions with hydride reagents, the C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond, allowing for potential chemoselectivity.

Below is a table summarizing the expected products from the reduction of this compound under different conditions.

| Reagent | Stoichiometry | Expected Major Product |

| LiAlH₄ | 1 equivalent | 9-Chlorononane |

| LiAlH₄ | Excess | Nonane |

| H₂, Pd/C | Controlled | 9-Chlorononane |

| H₂, Pd/C | Vigorous | Nonane |

Functionalization via Organometallic Intermediates

The differential reactivity of the bromine and chlorine atoms in this compound is most synthetically useful in the formation of organometallic reagents. The carbon-bromine bond is significantly more reactive towards metals like magnesium and lithium than the carbon-chlorine bond. This chemoselectivity allows for the formation of a Grignard or organolithium reagent at the C1 position while leaving the chloro group at the C9 position intact. chemguide.co.ukwikipedia.orglibretexts.orgck12.orgbyjus.comwikipedia.orgyoutube.comyoutube.com

The formation of the Grignard reagent, 9-chlorononylmagnesium bromide, is achieved by reacting this compound with magnesium metal in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). ck12.org This organometallic intermediate behaves as a potent nucleophile and can react with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

Similarly, lithium-halogen exchange can be performed, typically using two equivalents of an alkyllithium reagent such as tert-butyllithium, to selectively replace the bromine atom with lithium, yielding 9-chloro-nonyllithium. researchgate.netcolab.wsnih.govnih.govharvard.edu This organolithium reagent is also a powerful nucleophile.

These organometallic intermediates can be further transformed into other useful reagents, such as organocuprates (Gilman reagents), by reaction with a copper(I) salt. wikipedia.orgillinois.edunih.govchemistrysteps.comorganicchemistrytutor.com Organocuprates are softer nucleophiles than their Grignard or organolithium counterparts and are particularly useful for 1,4-conjugate additions and coupling reactions with alkyl halides.

The following table summarizes the expected products from the reaction of the Grignard reagent derived from this compound with various electrophiles.

| Electrophile | Reagent Formed | Product after Hydrolysis |

| Carbon Dioxide (CO₂) | Grignard | 10-Chlorodecanoic acid |

| Formaldehyde (CH₂O) | Grignard | 10-Chloro-1-decanol |

| Aldehyde (R'CHO) | Grignard | 1-(9-Chlorononyl)-1-alkanol |

| Ketone (R'COR'') | Grignard | 1-(9-Chlorononyl)-1,1-dialkyl-1-alkanol |

| Ester (R'COOR'') | Grignard | Tertiary alcohol (double addition) |

| Alkyl Halide (R'X) with Cu(I) catalyst | Organocuprate | 1-Alkyl-9-chlorononane |

Advanced Spectroscopic Characterization of Halogenated Nonanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-bromo-9-chloronane, both proton (¹H) and carbon-13 (¹³C) NMR provide distinct signals that can be assigned to specific atoms within the long-chain structure.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 1-bromo-9-chloronane is characterized by signals corresponding to the protons on the nine-carbon chain. The electronegativity of the halogen substituents, bromine and chlorine, significantly influences the chemical shifts of the adjacent methylene (B1212753) (CH₂) groups. Protons closer to these electronegative atoms are deshielded and resonate at a lower field (higher ppm value).

The protons on the carbon adjacent to bromine (C1) and chlorine (C9) are expected to appear as triplets due to coupling with the neighboring CH₂ group. The predicted chemical shifts are approximately 3.4 ppm for the protons on C1 (adjacent to bromine) and 3.5 ppm for the protons on C9 (adjacent to chlorine). The slight downfield shift for the protons near chlorine is due to its higher electronegativity compared to bromine.

The protons on the internal methylene groups (C2 to C8) will resonate in the typical aliphatic region, between 1.2 and 1.8 ppm. These signals will likely overlap, forming a complex multiplet. The protons on C2 and C8, being adjacent to the halogen-bearing carbons, will be slightly shifted downfield compared to the other internal protons.

Predicted ¹H NMR Chemical Shifts for 1-Bromo-9-chlorononane

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (-CH₂Br) | ~3.4 | Triplet |

| H9 (-CH₂Cl) | ~3.5 | Triplet |

| H2, H8 | ~1.8 | Multiplet |

| H3, H4, H5, H6, H7 | ~1.2-1.4 | Multiplet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

In the ¹³C NMR spectrum of 1-bromo-9-chloronane, nine distinct signals are expected, corresponding to the nine non-equivalent carbon atoms. Similar to the ¹H NMR spectrum, the chemical shifts of the carbons are influenced by the attached halogens.

The carbon atom bonded to chlorine (C9) is expected to have the most downfield chemical shift, typically in the range of 45-50 ppm. The carbon bonded to bromine (C1) will also be shifted downfield, but to a lesser extent, appearing around 33-38 ppm. The remaining carbon atoms in the methylene chain will resonate in the range of 25-35 ppm. The chemical shifts of the carbons will generally decrease as their distance from the electronegative halogens increases.

Predicted ¹³C NMR Chemical Shifts for 1-Bromo-9-chloronane

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1 (-CH₂Br) | ~33-38 |

| C9 (-CH₂Cl) | ~45-50 |

| C2 | ~32 |

| C8 | ~32 |

| C3 | ~28 |

| C7 | ~28 |

| C4, C5, C6 | ~29-30 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and conformational properties of molecules.

Vibrational Assignments and Conformational Analysis

The IR and Raman spectra of this compound are dominated by vibrations associated with the long hydrocarbon chain. The key vibrational modes include:

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups. rsc.org

CH₂ Bending (Scissoring): A distinct peak around 1465 cm⁻¹ corresponds to the scissoring motion of the CH₂ groups.

CH₂ Rocking: A series of weaker bands in the "fingerprint region" (below 1500 cm⁻¹) can be attributed to rocking and twisting motions of the methylene chain. The conformation of the long chain can influence the appearance of these bands.

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are expected to appear in the lower frequency region of the spectrum. The C-Cl stretch typically occurs in the range of 600-800 cm⁻¹, while the C-Br stretch is found at a lower wavenumber, generally between 500 and 600 cm⁻¹. docbrown.info These bands can be used to confirm the presence of the halogen atoms.

Conformational analysis of long-chain molecules can be complex. In the liquid state, this compound will exist as a mixture of different conformers due to rotation around the C-C single bonds. This conformational flexibility can lead to broadening of the peaks in the vibrational spectra. nih.gov

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | 2850-3000 |

| CH₂ Bend (Scissor) | ~1465 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. prezi.com For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak, [M]⁺•. However, due to the presence of two different halogens with distinct isotopic patterns, the molecular ion region will be complex.

Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), while bromine has two isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). docbrown.info This results in a characteristic pattern of peaks for the molecular ion and any fragments containing these halogens. The molecular ion of this compound would appear as a cluster of peaks at m/z values corresponding to the different isotopic combinations.

Common fragmentation pathways for haloalkanes involve the cleavage of the carbon-halogen bond and the carbon-carbon bonds. stackexchange.comlibretexts.org The loss of a halogen atom as a radical is a frequent fragmentation event. For this compound, we would expect to see fragment ions corresponding to the loss of Br• and Cl•. Cleavage of the C-C bonds in the nonane (B91170) chain would lead to a series of alkyl fragments, typically separated by 14 mass units (corresponding to a CH₂ group). libretexts.org The relative abundance of the fragment ions can provide further structural information. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₉H₁₈BrCl), HRMS can precisely determine the mass of its molecular ion, allowing for differentiation from other compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the most abundant isotopic combination of this compound can be calculated by summing the exact masses of its constituent isotopes. The presence of bromine and chlorine, each with two stable isotopes, results in a characteristic isotopic pattern for the molecular ion. The major isotopic peaks for the molecular ion [M]⁺ are due to the combinations of ⁷⁹Br and ³⁵Cl, ⁸¹Br and ³⁵Cl, ⁷⁹Br and ³⁷Cl, and ⁸¹Br and ³⁷Cl. The calculated exact masses and expected relative abundances of these peaks are detailed in the interactive data table below. The distinct isotopic signature, with its characteristic M, M+2, and M+4 peaks, provides definitive evidence for the presence of one bromine and one chlorine atom in the molecule.

Interactive Data Table: Theoretical HRMS Data for the Molecular Ion of this compound

| Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) |

| C₉H₁₈⁷⁹Br³⁵Cl | 240.0280 | 100.00 |

| C₉H₁₈⁸¹Br³⁵Cl | 242.0260 | 97.28 |

| C₉H₁₈⁷⁹Br³⁷Cl | 242.0251 | 32.50 |

| C₉H₁₈⁸¹Br³⁷Cl | 244.0231 | 31.62 |

Fragmentation Pattern Analysis for Structural Elucidation

In addition to providing the exact mass, mass spectrometry induces fragmentation of the molecular ion, yielding a unique fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation. The fragmentation of this compound is expected to follow established principles for long-chain alkyl halides.

The primary fragmentation pathways for this compound would involve the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. The loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion would result in prominent fragment ions. Subsequent fragmentation would likely proceed via cleavage of the hydrocarbon chain, leading to a series of carbocation fragments separated by 14 Da (corresponding to CH₂ groups).

Another significant fragmentation process for alkyl halides is alpha-cleavage, which involves the breaking of the bond adjacent to the carbon bearing the halogen. For this compound, this would lead to the formation of resonance-stabilized ions. The expected key fragment ions and their corresponding mass-to-charge ratios (m/z) are presented in the interactive data table below. Analysis of this pattern allows for the confirmation of the positions of the bromine and chlorine atoms at the termini of the nonane chain.

Interactive Data Table: Predicted Key Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M-Br]⁺ | [C₉H₁₈Cl]⁺ | 161/163 |

| [M-Cl]⁺ | [C₉H₁₈Br]⁺ | 205/207 |

| [CH₂Cl]⁺ | 49/51 | |

| [CH₂Br]⁺ | 93/95 | |

| [C₉H₁₈]⁺ | Loss of Br• and Cl• | 126 |

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. However, obtaining single crystals of sufficient quality for analysis can be a significant challenge, particularly for non-polar, flexible long-chain molecules like this compound. Such molecules often exhibit conformational flexibility and tend not to pack in a well-ordered crystalline lattice, frequently forming oils or amorphous solids at room temperature.

To overcome this limitation, crystalline derivatives of this compound can be synthesized. The introduction of functional groups that promote intermolecular interactions, such as hydrogen bonding or aromatic stacking, can facilitate the growth of high-quality crystals. For example, the terminal halogens could be substituted with moieties like aromatic amides or ureas.

Computational Chemistry and Theoretical Investigations of 1 Bromo 9 Chlorononane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitability. A smaller gap suggests higher reactivity.

For 1-bromo-9-chlorononane, the HOMO is expected to be localized around the more electronegative and polarizable bromine and chlorine atoms, reflecting their potential to act as electron-donating sites. The LUMO, conversely, would likely be distributed along the carbon-halogen bonds, indicating these are the sites susceptible to nucleophilic attack. Theoretical calculations would provide precise energy values for these orbitals and the HOMO-LUMO gap, offering insights into the molecule's reactivity profile.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -10.5 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 12.0 |

Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations.

An electrostatic potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. youtube.commdpi.com It provides a guide to the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. youtube.commdpi.com In an ESP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. Green and yellow represent intermediate potentials.

For this compound, the ESP map would be expected to show regions of high electron density (red) around the electronegative bromine and chlorine atoms, confirming their role as sites for electrophilic attack. The hydrogen atoms and parts of the alkyl chain would likely exhibit a slightly positive potential (blue or green), indicating their susceptibility to nucleophilic interaction. The ESP map is a valuable tool for predicting intermolecular interactions and the initial stages of a chemical reaction. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govresearchgate.net For a flexible molecule like this compound with its long alkyl chain, a vast number of conformers are possible. Computational methods can be used to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface, which describes the energy of the molecule as a function of its geometry.

By systematically rotating the dihedral angles of the C-C bonds, a potential energy landscape can be generated. This landscape will reveal the various local energy minima, corresponding to stable conformers, and the energy barriers (transition states) that separate them. The global minimum on this surface represents the most stable conformation of the molecule. This information is critical for understanding the molecule's physical properties and how its shape influences its biological activity or material properties. For instance, the relative orientation of the bromo and chloro substituents will be determined by the lowest energy conformations. doubtnut.com

Reaction Pathway Modeling and Transition State Theory

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction, a process known as reaction pathway modeling. nih.gov This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. Transition state theory allows for the calculation of reaction rates based on the properties of the transition state.

For this compound, one could model reactions such as nucleophilic substitution at either the carbon bonded to the bromine or the carbon bonded to the chlorine. By calculating the energy profile of the reaction pathway, it is possible to determine the activation energy for each potential reaction. A lower activation energy implies a faster reaction rate. This type of modeling could predict, for example, whether a nucleophile would preferentially attack the C-Br or the C-Cl bond, providing valuable insight into the molecule's regioselectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of each atom over time, generating a trajectory that reveals the molecule's dynamic behavior.

An MD simulation of this compound, either in a vacuum or in a solvent, would allow for the exploration of its conformational flexibility in a dynamic context. It could reveal how the molecule folds and changes shape over time, the average distances between the bromine and chlorine atoms, and how the molecule interacts with its environment. This information is particularly useful for understanding how the molecule might behave in a biological system or in a condensed phase.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. mdpi.comresearchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured activity or property.

For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or partitioning behavior based on a set of calculated descriptors. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net If this compound were part of a series of related compounds with known biological activity, a QSAR model could be developed to predict its activity and guide the design of new, more potent analogues. researchgate.net

Table 2: Illustrative Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Electronic | Dipole Moment | 2.1 D |

| Steric | Molecular Volume | 250 ų |

| Topological | Wiener Index | 120 |

Note: The values in this table are hypothetical and for illustrative purposes to show the types of descriptors used in QSPR modeling.

Descriptors for Halogenated Alkanes

For halogenated alkanes such as this compound, molecular descriptors can be categorized into several types, including constitutional, topological, and quantum chemical descriptors. These descriptors encode information about the molecule's size, shape, branching, and electronic distribution, which in turn influence its physical, chemical, and biological properties.

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula. They account for the number and types of atoms and bonds in the molecule. For this compound, some key constitutional descriptors have been computationally determined. nih.gov

| Descriptor | Value |

| Molecular Formula | C9H18BrCl |

| Molecular Weight | 241.59 g/mol |

| Exact Mass | 240.02804 Da |

| Heavy Atom Count | 11 |

| Rotatable Bond Count | 8 |

| Complexity | 66.6 |

Wiener Index (W): The first and one of the most widely used topological indices, the Wiener index is defined as the sum of the distances between all pairs of vertices in the molecular graph. publishoa.com

Randić Index (χ): This connectivity index is calculated from the degrees of adjacent vertices in the molecular graph. It is particularly useful for describing molecular branching.

Zagreb Indices (M1, M2): These are also degree-based indices. The first Zagreb index is the sum of the squares of the degrees of all vertices, while the second Zagreb index is the sum of the products of the degrees of adjacent vertices. researchgate.netinternationalpubls.com

Atom-Bond Connectivity (ABC) Index: This index is calculated based on the degrees of adjacent vertices and is used to model the stability of alkanes and the strain energy of cycloalkanes. lettersinhighenergyphysics.com

The calculation of these indices for this compound would involve treating the bromine and chlorine atoms as vertices in the molecular graph, with appropriate consideration for their different electronic properties compared to carbon.

Quantum Chemical Descriptors: These descriptors are derived from quantum mechanical calculations, providing detailed information about the electronic structure of a molecule. They are often used in QSAR studies to understand interactions at a molecular level. nih.govsrmist.edu.in For this compound, several quantum chemical and related descriptors have been computed. nih.gov

| Descriptor | Value |

| XLogP3-AA | 4.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Polar Surface Area | 0 Ų |

The XLogP3-AA value indicates the lipophilicity of the molecule, which is a critical factor in its pharmacokinetic behavior. The absence of hydrogen bond donors and acceptors, along with a polar surface area of zero, suggests that the molecule is nonpolar.

Applications in Advanced Materials Synthesis and Chemical Intermediates

Precursors for Polymer Chemistry and Macromolecular Architectures

The distinct reactivity of the bromine and chlorine end-groups in 1-bromo-9-chlorononane allows for its use in creating well-defined macromolecular structures. The bromo group is generally more susceptible to nucleophilic substitution than the chloro group, enabling sequential functionalization.

Synthesis of Functionalized Polymers through Post-Polymerization Modification

Post-polymerization modification is a powerful technique for introducing specific functionalities into a polymer chain after its initial synthesis. Dihaloalkanes like this compound can act as linking or spacing agents to introduce new chemical groups onto a pre-formed polymer.

While direct experimental evidence for this compound in post-polymerization modification is not extensively documented in readily available literature, the principle can be illustrated through the analogous reactions of other α,ω-dihaloalkanes. For instance, a polymer bearing nucleophilic side chains (e.g., hydroxyl or amine groups) can be reacted with this compound. The more reactive bromo- end would preferentially attach to the polymer backbone, leaving the chloro- end available for subsequent reactions. This second functionalization step could introduce a variety of chemical moieties, such as fluorescent tags, bioactive molecules, or groups that alter the polymer's solubility or thermal properties.

Table 1: Potential Reaction Scheme for Post-Polymerization Modification using this compound

| Step | Reactants | Conditions | Product |

| 1. Initial Functionalization | Polymer with pendant -OH groups, this compound, Base (e.g., NaH) | Aprotic solvent (e.g., THF) | Polymer with pendant -(CH₂)₉-Cl groups |

| 2. Secondary Functionalization | Functionalized Polymer, Nucleophile (e.g., Sodium Azide) | Polar aprotic solvent (e.g., DMF) | Polymer with pendant -(CH₂)₉-N₃ groups |

This table represents a hypothetical reaction scheme based on the known reactivity of haloalkanes and is for illustrative purposes.

Monomers for Controlled Polymerization Techniques

In the realm of controlled polymerization, bifunctional molecules can serve as initiators or be incorporated as monomers to create specific polymer architectures. Techniques like Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of polymers with well-defined molecular weights and low dispersity.

Theoretically, this compound could be utilized in controlled polymerization in several ways. For instance, it could act as a bifunctional initiator in ATRP. The polymerization would initiate from the more reactive C-Br bond, growing a polymer chain. The C-Cl bond at the other end would remain largely intact, providing a "dormant" initiation site for the growth of a second polymer block, leading to the formation of block copolymers.

Alternatively, through a multi-step synthesis, this compound could be converted into a monomer containing a polymerizable group (e.g., a vinyl or acrylate group). The subsequent polymerization of this monomer would yield a polymer with pendant chloro-nonyl side chains, which could be further functionalized.

Building Blocks for Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of bifunctional building blocks to construct larger carbon skeletons or to introduce specific functionalities. The nine-carbon chain of this compound provides a flexible spacer, and its two different halide ends allow for orthogonal chemical reactions.

This is particularly useful in the synthesis of macrocycles, where a long-chain precursor with two reactive ends is often required. A typical strategy would involve reacting one end of this compound with a nucleophile, followed by a series of steps to build up the rest of the molecule, and finally, an intramolecular cyclization reaction involving the second halide. The differential reactivity of the C-Br and C-Cl bonds is advantageous in such multi-step syntheses, allowing for selective activation of one end of the molecule while the other remains protected for a later stage.

Role in Nanomaterials Fabrication (e.g., Laser Writing from Liquid Halide Precursors)

The fabrication of nanomaterials through techniques such as laser-induced synthesis from liquid precursors is an area of active research. While specific studies detailing the use of this compound in this context are not prominent, the general principle involves the decomposition of a precursor molecule by a focused laser beam to generate nanoparticles or other nanostructures.

Haloalkanes can serve as precursors in such processes. The energy from the laser can induce the cleavage of the carbon-halogen bonds, leading to the formation of reactive species that can then assemble into nanomaterials. The presence of two different halogens in this compound could potentially offer more complex reaction pathways and the formation of unique nanostructures upon laser irradiation. The long alkyl chain could also influence the morphology and surface properties of the resulting nanomaterials.

Environmental Fate and Biotransformation of Haloalkanes

Biotic Degradation by Microorganisms

The biodegradation of haloalkanes by microorganisms is a critical process for their removal from contaminated environments. Specialized enzymes produced by various bacteria can catalyze the cleavage of carbon-halogen bonds, initiating the breakdown of these compounds.

Enzymatic Dehalogenation by Haloalkane Dehalogenases

Haloalkane dehalogenases are a key class of enzymes responsible for the initial step in the aerobic degradation of many halogenated alkanes. researchgate.netwikipedia.org These enzymes catalyze the hydrolytic cleavage of a carbon-halogen bond, converting the haloalkane into a corresponding alcohol, a halide ion, and a proton. muni.cz

The mechanism of haloalkane dehalogenases involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom bearing the halogen. wikipedia.org This forms a covalent alkyl-enzyme intermediate and displaces the halide ion. A water molecule, activated by a histidine residue, then hydrolyzes this intermediate, releasing the alcohol product and regenerating the active site.

Table 2: General Substrate Trends for Haloalkane Dehalogenases

| Substrate Characteristic | General Effect on Activity |

| Halogen | I > Br > Cl |

| Chain Length | Activity often decreases with very long chains (>C10) |

| Halogen Position | Primary > Secondary |

This table provides a generalized overview of substrate preferences. Specific activities are highly dependent on the specific enzyme and substrate.

Under anaerobic (oxygen-deficient) conditions, a different microbial degradation pathway, known as reductive dehalogenation, can occur. nih.gov In this process, the haloalkane serves as an electron acceptor, and the halogen atom is removed and replaced by a hydrogen atom. This reaction is catalyzed by reductive dehalogenases, which are often part of the respiratory chain of anaerobic bacteria. nih.gov

Reductive dehalogenation is a significant pathway for the degradation of highly chlorinated compounds and can also occur for bromoalkanes. nih.gov For 1-bromo-9-chlorononane, this process could lead to the formation of 1-chlorononane (B146367) (from debromination) or 9-bromononane (from dechlorination), with the former being more likely due to the lower bond energy of the C-Br bond. Complete dehalogenation to nonane (B91170) is also possible through sequential reductive steps. This process is generally slower than aerobic degradation but is crucial for the remediation of anoxic environments.

Factors Influencing Enzyme Specificity and Efficiency

The enzymatic breakdown of haloalkanes, such as this compound, is primarily initiated by a class of enzymes known as dehalogenases. The specificity and efficiency of these enzymes are critically influenced by the molecular structure of the substrate, particularly the length of the carbon chain and the type of halogen atoms present.

Carbon Chain Length: Generally, haloalkane dehalogenases exhibit preferences for substrates with specific carbon chain lengths. The enzyme's active site, a three-dimensional pocket where the chemical reaction occurs, has a specific size and geometry. For a long-chain compound like this compound, with its nine-carbon backbone, enzymes with larger and more accommodating active sites would be required for effective binding and catalysis. Research has shown that under aerobic conditions, haloalkanes with longer carbon chains are often dehalogenated through oxidative pathways, whereas those with shorter chains are typically broken down hydrolytically.

Halogen Type: The nature of the halogen substituents significantly impacts the rate of dehalogenation. The carbon-bromine (C-Br) bond is inherently weaker and thus more easily cleaved than the carbon-chlorine (C-Cl) bond. This difference in bond strength suggests that in a molecule containing both bromine and chlorine, such as this compound, enzymatic activity would likely target the C-Br bond first. Kinetic studies on various haloalkane dehalogenases have consistently shown a higher rate of cleavage for C-Br bonds compared to C-Cl bonds. This preference is attributed to the better leaving group ability of bromide over chloride. Consequently, brominated compounds often exhibit a lower Michaelis constant (Km), indicating a higher affinity of the enzyme for the substrate, although the maximum reaction rate (kcat) can be similar for both brominated and chlorinated analogs. The rate-limiting step in such reactions is often the release of the halide ion from the enzyme's active site.

The table below summarizes the general influence of these factors on haloalkane dehalogenase activity.

| Factor | Influence on Enzyme Specificity and Efficiency | Relevance to this compound |

| Carbon Chain Length | Enzymes have optimal chain length preferences based on active site geometry. Longer chains may require oxidative dehalogenation. | The nine-carbon chain necessitates an enzyme with a sufficiently large active site. |

| Halogen Type | The weaker C-Br bond is more readily cleaved than the C-Cl bond, leading to preferential dehalogenation of brominated compounds. | The initial enzymatic attack is highly likely to occur at the bromine-substituted carbon. |

Microbial Degradation Pathways and Metabolite Identification

While the specific degradation pathway of this compound has not been extensively detailed in scientific literature, insights can be drawn from studies on structurally similar compounds, such as 1,9-dichlorononane (B1294622). The microbial degradation of this long-chain dihaloalkane has been observed in environmental samples, indicating that microorganisms possess the enzymatic machinery to break down such molecules.

The most probable initial step in the aerobic degradation of this compound is the hydrolytic or oxidative cleavage of the C-Br bond, catalyzed by a haloalkane dehalogenase or a monooxygenase, respectively. This would result in the formation of 9-chloro-1-nonanol (B1587087) .

Following the initial dehalogenation, the resulting chloro-alcohol would likely undergo further oxidation. The alcohol functional group can be oxidized first to an aldehyde (9-chloro-nonanal ) and then to a carboxylic acid (9-chloro-nonanoic acid ). This ω-chloro-fatty acid can then be a substrate for further degradation.

The second dehalogenation step, the removal of the chlorine atom, can occur at this stage. The 9-chloro-nonanoic acid could be converted to 9-hydroxynonanoic acid . Subsequently, this hydroxy fatty acid can enter the central metabolic pathway of β-oxidation. In this process, the long carbon chain is sequentially shortened by two-carbon units, generating acetyl-CoA, which can then be used by the microorganism for energy and cell growth.

A proposed aerobic degradation pathway for this compound is outlined below:

Proposed Aerobic Degradation Pathway of this compound

| Step | Precursor | Enzyme/Process | Metabolite |

| 1 | This compound | Haloalkane Dehalogenase / Monooxygenase | 9-chloro-1-nonanol |

| 2 | 9-chloro-1-nonanol | Alcohol Dehydrogenase | 9-chloro-nonanal |

| 3 | 9-chloro-nonanal | Aldehyde Dehydrogenase | 9-chloro-nonanoic acid |

| 4 | 9-chloro-nonanoic acid | Dehalogenase | 9-hydroxynonanoic acid |

| 5 | 9-hydroxynonanoic acid | β-oxidation | Acetyl-CoA + Shorter chain fatty acids |

Environmental Persistence and Mobility in Different Media

The environmental persistence and mobility of 1-bromo-9-chloronane are dictated by its physicochemical properties, primarily its low water solubility and high lipophilicity (fat-loving nature), which is characteristic of long-chain haloalkanes.

Persistence: Halogenated organic compounds are generally more resistant to degradation than their non-halogenated counterparts. The presence of carbon-halogen bonds increases the chemical stability of the molecule. For this compound, its long carbon chain contributes to its persistence, as longer alkanes are often degraded more slowly than shorter ones. This increased persistence can lead to its accumulation in various environmental compartments.

Mobility: The mobility of a chemical in the environment refers to its ability to move between different media, such as soil, water, and air. Due to its hydrophobic nature, this compound will have a strong tendency to adsorb to organic matter in soil and sediment. This reduces its mobility in aqueous systems and limits its potential to leach into groundwater. However, its mobility is not entirely negligible. It can be transported through the environment bound to particulate matter in water or air. In soil, its movement will be significantly retarded by sorption to soil organic carbon. The high octanol-water partition coefficient (Kow) of such long-chain haloalkanes is a key indicator of their tendency to partition into organic phases rather than water.

The following table summarizes the expected environmental behavior of this compound in different media.

| Environmental Medium | Expected Persistence | Expected Mobility | Key Influencing Factors |

| Soil | High | Low | Strong adsorption to soil organic matter. |

| Water | Moderate to High | Low (in dissolved phase) | Low water solubility; partitioning to sediment and suspended particles. |

| Air | Low (due to low volatility) | Low | Likely to be associated with particulate matter if airborne. |

Future Research Directions for 1 Bromo 9 Chlorononane

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-bromo-9-chlorononane and similar α,ω-dihaloalkanes often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more efficient, economical, and environmentally benign synthetic strategies.

Key research objectives include:

Green Chemistry Approaches: Investigating the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. One potential avenue is the use of bio-based precursors derived from plant oils or other renewable feedstocks to construct the nine-carbon backbone.

Catalytic Halogenation: Developing selective catalytic systems that can introduce bromine and chlorine atoms at specific positions of a nonane (B91170) derivative in a single step or a streamlined sequence. This could involve catalysts that can differentiate between primary C-H bonds at the ends of the alkane chain.

Flow Chemistry Synthesis: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing byproduct formation.

| Research Area | Objective | Potential Impact |

| Bio-based Feedstocks | Replace petroleum-derived starting materials with renewable alternatives. | Reduced carbon footprint and enhanced sustainability of the synthesis process. |

| Selective C-H Halogenation | Develop catalysts for direct and selective introduction of bromine and chlorine. | Simplification of synthetic routes, reducing the number of steps and waste generation. |

| Continuous Flow Synthesis | Optimize the synthesis using microreactor technology. | Improved yield, safety, and scalability for industrial production. |

Exploration of New Catalytic Transformations

The distinct reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-9-chloronane offers a platform for selective catalytic transformations. The C-Br bond is generally more reactive than the C-Cl bond, allowing for stepwise functionalization.

Future research in this area could explore:

Selective Bond Activation: Designing catalysts that can selectively activate either the C-Br or C-Cl bond. This would enable the sequential introduction of different functional groups, leading to the synthesis of complex asymmetrical molecules that are otherwise difficult to prepare.

Bifunctional Catalysis: Using this compound in bifunctional catalytic systems where the two halogen ends can participate in different catalytic cycles simultaneously or sequentially. researchgate.netrsc.org This could be applied in one-pot syntheses to build complex molecular architectures.

Polymerization Monomers: Investigating its use as a monomer in novel polymerization reactions. For example, catalytic coupling reactions could link molecules of 1-bromo-9-chloronane to form long-chain polymers with alternating functionalities.

| Transformation Type | Catalyst Focus | Potential Products |

| Selective C-Br Functionalization | Palladium, Nickel, or Copper-based catalysts. | ω-Chloro-functionalized nonane derivatives (e.g., alcohols, amines, ethers). |

| Selective C-Cl Functionalization | Catalysts that favor activation of the stronger C-Cl bond, possibly under different reaction conditions. | ω-Bromo-functionalized nonane derivatives. |

| Tandem Catalysis | Dual catalytic systems that mediate different reactions at each halogenated end. | Heterobifunctional long-chain molecules for specialized applications. |

Investigation into Advanced Functional Materials Applications

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials. Its long aliphatic chain can provide flexibility and hydrophobicity, while the terminal halogens serve as reactive handles for incorporation into larger structures.

Promising areas for future investigation include:

Polymer Synthesis: Using this compound as a cross-linking agent or a chain extender in the synthesis of specialty polymers. researchgate.netreddit.com This could lead to materials with tailored thermal, mechanical, or chemical resistance properties. For instance, it could be used to create biodegradable polyesteramides. wikipedia.org

Surface Modification: Grafting this compound onto surfaces to impart specific properties such as hydrophobicity or to provide anchor points for further functionalization.

Liquid Crystals and Self-Assembling Systems: Incorporating the 1-bromo-9-chloronane moiety into molecules designed for liquid crystal displays or other self-assembling systems, where the long alkyl chain can influence molecular packing and phase behavior.

| Material Class | Role of this compound | Potential Application |

| Specialty Polymers | Monomer, cross-linker, or chain extender. | Flame retardants, advanced coatings, biodegradable plastics. wikipedia.orgnih.gov |

| Functionalized Surfaces | Surface-grafting agent. | Anti-fouling coatings, specialized chromatographic supports. |

| Supramolecular Assemblies | Component of larger, complex molecules. | Liquid crystals, molecular sensors, drug delivery systems. nih.gov |

Enhanced Understanding of Environmental Degradation Kinetics and Mechanisms

As with any halogenated organic compound, understanding the environmental fate of 1-bromo-9-chloronane is critical. rroij.comquizgecko.com Haloalkanes can be persistent environmental pollutants, and their degradation pathways need to be thoroughly investigated. rroij.comwikipedia.org

Future research should focus on:

Biodegradation Pathways: Identifying microorganisms and enzymatic systems capable of degrading this compound. huji.ac.ilmdpi.com The initial step in biodegradation is often the cleavage of the carbon-halogen bond by enzymes known as dehalogenases. knaw.nlresearchgate.net Research could focus on isolating microbes that can sequentially remove both bromine and chlorine.

Abiotic Degradation: Studying the kinetics and mechanisms of abiotic degradation processes such as hydrolysis and photolysis under various environmental conditions (pH, temperature, sunlight exposure).

Metabolite Identification and Toxicity: Identifying the intermediate and final products of degradation to assess their potential toxicity and environmental impact. Understanding the complete degradation pathway is essential to ensure that no harmful, persistent metabolites are formed.

| Degradation Process | Key Research Questions | Methodology |

| Microbial Degradation | Which microbial species can metabolize the compound? What are the key enzymes (dehalogenases) involved? huji.ac.ilresearchgate.net | Enrichment cultures, genomic and transcriptomic analysis of degrading organisms. |

| Abiotic Degradation | What are the rates of hydrolysis and photolysis under different environmental conditions? | Laboratory kinetic studies simulating various soil and aquatic environments. epa.gov |

| Ecotoxicology | What is the persistence and bioaccumulation potential? Are the degradation byproducts toxic? | Standard ecotoxicological assays, quantitative structure-activity relationship (QSAR) modeling. |

Q & A

Q. What are the established synthetic pathways for 1-bromo-9-chlorononane, and how do reaction conditions influence yield and purity?

this compound can be synthesized via halogenation of nonane derivatives. Common methods include:

- Radical halogenation : Sequential bromination and chlorination under UV light, using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂). Reaction temperature (40–80°C) and stoichiometry are critical to avoid over-halogenation .

- Nucleophilic substitution : Starting from 9-chlorononanol, substitution with HBr in the presence of a catalyst (e.g., PBr₃) at controlled pH (3–5) .

Q. Key considerations :

Q. How should researchers handle and store this compound to ensure safety and stability?

- Storage : In amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis .

- Safety protocols : Use fume hoods, nitrile gloves, and PPE. Avoid contact with oxidizing agents (risk of exothermic decomposition).

- Waste disposal : Neutralize with alkaline ethanol (pH >10) before incineration .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

The reactivity depends on steric effects and halogen electronegativity:

- Bromine (less electronegative than chlorine) undergoes SN2 substitution more readily at the terminal position (C1) due to lower steric hindrance.

- Chlorine at C9 stabilizes the transition state via inductive effects, reducing reactivity at the distal end.

Q. Experimental validation :

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

Discrepancies often arise from:

Q. Example contradiction :

| Source | ΔHf (kJ/mol) | Method |

|---|---|---|

| NIST WebBook | –312 ± 5 | Gas-phase computation |

| Experimental study | –298 ± 8 | Bomb calorimetry |

Resolution : Re-evaluate computational parameters (e.g., basis sets for DFT) and experimental calibration standards .

Q. What advanced analytical techniques are recommended for detecting trace degradation products of this compound in environmental samples?

Q. How does the steric bulk of this compound influence its application in polymer chemistry (e.g., as a chain-transfer agent)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.